Lipophilicity Differential: Methyl Ester vs. Ethyl Ester Analog
The methyl ester exhibits lower lipophilicity than its ethyl ester analog. The target compound has a PubChem-computed XLogP3 of 3.3, while ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate (CAS 13180-36-4) has a computed LogP of approximately 3.78 [1][2]. This -0.5 Δ logP difference translates into prospectively higher aqueous solubility and lower membrane permeability for the methyl ester.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate, LogP ≈ 3.78 |
| Quantified Difference | Δ logP ≈ -0.5 |
| Conditions | In silico prediction (PubChem XLogP3 / yybyy.com computed LogP) |
Why This Matters
This lipophilicity difference can critically affect pharmacokinetic behavior and extraction efficiency in analytical workflows, guiding selection when solubility or permeability parameters are design-relevant.
- [1] PubChem. (2025). Compound Summary for CID 11076801. National Center for Biotechnology Information. View Source
- [2] yybyy.com. (2025). Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate (CAS 13180-36-4) Properties. View Source
